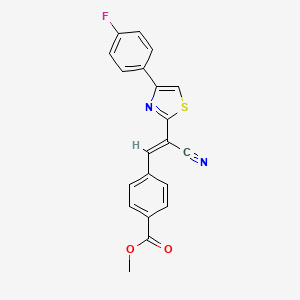

(E)-methyl 4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (E)-methyl 4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)benzoate is a cyano-functionalized molecule that likely exhibits a donor-acceptor-acceptor-donor structure, similar to the derivatives described in paper . While the specific compound is not directly studied in the provided papers, its structure suggests potential for interesting optical and electronic properties, such as aggregation-induced emission (AIE) and thermochromic behavior, as observed in related compounds .

Synthesis Analysis

The synthesis of related cyano-functionalized compounds typically involves a condensation reaction, as seen in the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate . The synthesis of similar compounds, such as the ones described in paper , involves the preparation of multifunctional compounds that serve as versatile synthons for the creation of various heterocyclic systems. This suggests that the synthesis of this compound would also involve multi-step reactions, possibly starting from acylamino derivatives and proceeding through condensation with appropriate thiazole and benzoate components.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations, such as those performed on (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, can provide insights into optimized molecular structures, vibrational frequencies, and NMR chemical shifts .

Chemical Reactions Analysis

The chemical reactivity of cyano-functionalized compounds can be assessed through global chemical reactivity descriptors and natural population analysis (NPA) . The study of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate provides a framework for understanding the reactivity of similar compounds, which may include reactions with nucleophiles due to the presence of the cyano group and potential for polymerization or further functionalization due to the presence of the vinyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyano-functionalized compounds, such as thermodynamic stability and non-linear optical (NLO) properties, can be influenced by their molecular structure . The presence of a fluorophenyl group, as in the compound of interest, could affect these properties by altering the electron distribution within the molecule. Additionally, the solvent media can significantly impact the energetic behavior of such compounds, as studied using the integral equation formalism polarizable continuum model (IEF-PCM) . The related compounds with AIE characteristics and thermochromic behavior also suggest that this compound may exhibit similar properties, which could be explored for potential applications in optoelectronic devices .

Scientific Research Applications

Application in Security Ink Development

(E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine, a structurally similar compound to (E)-methyl 4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)benzoate, shows potential in security ink applications. Its morphology-dependent fluorochromism, induced by mechanical force or pH stimuli, highlights its utility in creating security inks without the need for a covering reagent (Xiao-lin Lu & M. Xia, 2016).

Mesomorphic Properties in Liquid Crystal Polymers

Research on methyl 4-((E)-2-pyridin-4-yl)vinyl)benzoate, a compound with a close structural relationship to the chemical , demonstrates its application in the development of side-chain liquid crystal polymers. These polymers exhibit unique mesomorphic properties, such as grainy textures and smectic phases, when complexed with poly(4-vinylpyridine) and other ligands (Khushi Muhammad, H. Siddiqi, & S. Hameed, 2020).

Exploration in Photoluminescence

The synthesis of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives reveals insights into their photophysical properties. Such compounds, closely related to this compound, show potential in the exploration of photoluminescent materials, particularly in understanding the effects of different substituent groups on luminescence properties (Soyeon Kim et al., 2021).

Advancements in Organic Chemistry

(E)-4-[2-(Pyridin-4-yl)vinyl]benzaldehyde and its cyano-containing analogue, structurally similar compounds, have been utilized in organic chemistry to develop new conjugated chalcone compounds. Their complexation with silver(I) showcases their potential in the field of coordination chemistry (Guoqi Zhang, 2021).

Potential in Antimicrobial Applications

Related compounds, such as (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, have shown potent antimicrobial activity against a variety of microorganisms, suggesting the potential of similar structures in developing new antimicrobial agents (K. Liaras et al., 2011).

Photopolymerization Studies

Photopolymerization studies of various alkyl and aryl ester derivatives, including those structurally similar to this compound, have expanded the range of materials available for rapid photocure in thin film and coating applications. These studies highlight the potential of these compounds in developing materials with unique physical properties (D. Avci, L. Mathias, & K. Thigpen, 1996).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-[(E)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2O2S/c1-25-20(24)15-4-2-13(3-5-15)10-16(11-22)19-23-18(12-26-19)14-6-8-17(21)9-7-14/h2-10,12H,1H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYCHKSABREIGK-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3017445.png)

![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017446.png)

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile](/img/structure/B3017452.png)

![4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B3017453.png)

![7-(3,4-dimethylbenzoyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B3017457.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-3-ylmethyl)oxamide](/img/structure/B3017464.png)

![3-(4-Methoxyphenyl)-3-methyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole](/img/structure/B3017468.png)